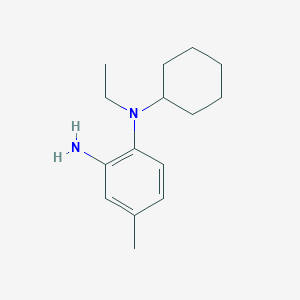

N~1~-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine

Description

N¹-Cyclohexyl-N¹-ethyl-4-methyl-1,2-benzenediamine is a substituted benzene-1,2-diamine derivative characterized by a cyclohexyl and ethyl group attached to the N¹ position, along with a methyl group at the 4-position of the aromatic ring. This structural configuration confers unique physicochemical properties, including enhanced hydrophobicity due to the cyclohexyl group and steric effects from the ethyl substituent.

Properties

IUPAC Name |

1-N-cyclohexyl-1-N-ethyl-4-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-3-17(13-7-5-4-6-8-13)15-10-9-12(2)11-14(15)16/h9-11,13H,3-8,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYBDABUFZACAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=C(C=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine typically involves the reaction of 4-methyl-1,2-benzenediamine with cyclohexyl and ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: In industrial settings, the production of N1-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted benzenediamine derivatives.

Scientific Research Applications

Chemistry: N1-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the interaction of amine-containing molecules with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Industry: In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals. It is valued for its stability and reactivity under various conditions.

Mechanism of Action

The mechanism by which N1-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl and ethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives can be categorized based on substituent positions, functional groups, and backbone variations:

Key Observations :

- Backbone Differences : The 1,2-benzenediamine backbone (as in FC-98 and the target compound) allows for closer spatial interactions between substituents compared to 1,4-benzenediamine derivatives (e.g., N¹-Cyclohexyl-N⁴-phenyl-1,4-benzenediamine), which may reduce steric hindrance .

- Substituent Effects : The cyclohexyl group in the target compound enhances hydrophobicity, similar to N¹-Cyclohexyl-N¹-methyl-ethane-1,2-diamine, which is soluble in organic solvents . However, the ethyl group at N¹ introduces greater steric bulk compared to methyl or propyl substituents in analogues like N¹,N¹-dimethyl-4-nitro-1,2-benzenediamine .

Physicochemical and Pharmacokinetic Properties

- Solubility : The cyclohexyl group in the target compound likely reduces aqueous solubility, analogous to N¹-Cyclohexyl-N¹-methyl-ethane-1,2-diamine, which is soluble in organic solvents but less so in water . This contrasts with FC-98, which is dissolved in DMSO for experimental use .

- Protein Binding : Cyclohexyl-containing compounds (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit significant plasma protein binding (40–60%), suggesting the target compound may share similar pharmacokinetic challenges .

Biological Activity

N~1~-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications and unique chemical structure. This compound features a cyclohexyl group, an ethyl group, and a methyl group attached to a 1,2-benzenediamine framework, which contributes to its biological activity.

Chemical Structure

The molecular formula of N~1~-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine is C_{15}H_{22}N_{2}, and its structural representation can be summarized as follows:

- Cyclohexyl Group : Enhances lipophilicity.

- Ethyl Group : Contributes to steric hindrance and solubility.

- Methyl Group : Influences the electronic properties.

The biological activity of N~1~-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine is believed to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that regulate various biological processes.

- Gene Expression Alteration : The compound may influence gene expression related to cell proliferation and apoptosis.

These mechanisms suggest a multifaceted approach to its biological activity, making it a candidate for further research in medicinal chemistry.

Antimicrobial Properties

Research indicates that N~1~-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anticancer Potential

Recent investigations have highlighted the compound's anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound shows promise in inhibiting cancer cell growth, it also exhibits toxicity at higher concentrations. The NOAEL (No Observed Adverse Effect Level) for this compound has been identified as 8 mg/kg/day based on animal studies .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of N~1~-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine, researchers found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Case Study 2: Anticancer Efficacy

A separate study focused on the anticancer properties of this compound involved treating human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability after 48 hours of exposure at concentrations ranging from 10 µM to 100 µM. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N~1~-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine | Structure | Antimicrobial, Anticancer |

| N~1~-Cyclohexyl-N~1~-methyl-4-methyl-1,3-benzenediamine | Structure | Limited antimicrobial activity |

| N~1~-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | Structure | Dermatological sensitizer |

This comparative analysis highlights the unique biological activity profile of N~1~-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine relative to structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.